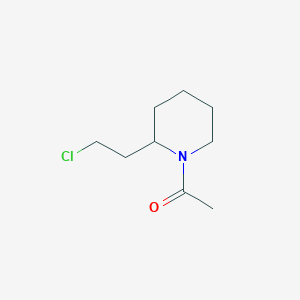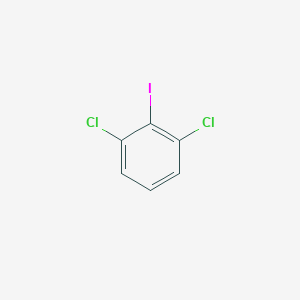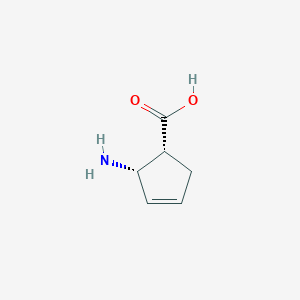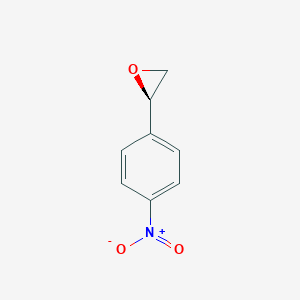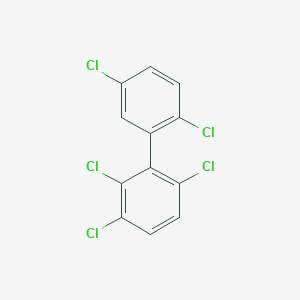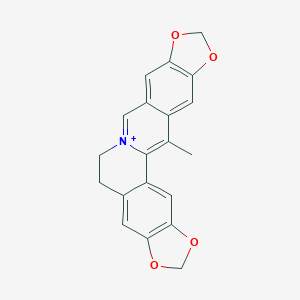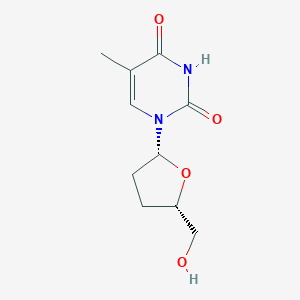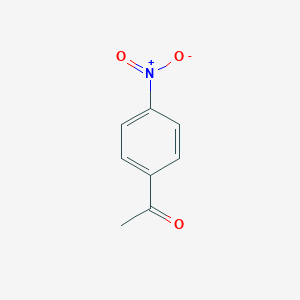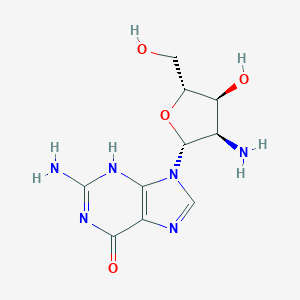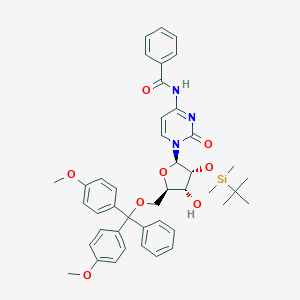
5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine
Vue d'ensemble
Description
The compound 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine is a chemically modified nucleoside, which is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their use in DNA modification and epigenetic research. For instance, 5-hydroxymethylcytosine (5-hmC) is a modified DNA base that has been implicated as an important epigenetic mark in mammalian genomic DNA . The synthesis of phosphoramidites with TBDMS as the protecting group for the 5-hydroxyl group allows for the incorporation of 5-hmC into DNA . This suggests that similar protecting groups and modifications could be applied to the synthesis of 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine for use in nucleic acid research.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from a precursor such as 5-iodo-2'-deoxyuridine and proceeding through various chemical reactions to achieve the desired modifications. The overall yields reported for the synthesis of two versions of phosphoramidites III and IV are 18% and 32%, respectively . These phosphoramidites are designed to allow efficient incorporation of modified cytosine bases into DNA and to enable a clean removal of protecting groups through a "one-step" or "ultramild" deprotection strategy . This information can be extrapolated to suggest that the synthesis of 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine would also involve careful selection of protecting groups and optimization of reaction conditions to achieve high efficiency and yield.
Molecular Structure Analysis
The molecular structure of nucleoside analogs is critical for their function and incorporation into DNA. The presence of specific protecting groups, such as TBDMS, influences the stability and reactivity of the molecule . In the context of 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine, the protecting groups would be expected to protect the molecule during synthesis and to be removable after incorporation into DNA without damaging the DNA strand.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and application of nucleoside analogs are complex and require precise control. For example, the incorporation of 5-hmC into DNA using phosphoramidites III and IV demonstrates the potential for chemical reactions to be tailored for specific modifications . Additionally, the selective degradation of DNA methyltransferase 1 (DNMT1) by 5-aza-deoxycytidine (5-aza-CdR) without the need for DNA replication or covalent bond formation with the enzyme indicates the specificity and complexity of chemical reactions involving nucleoside analogs .
Physical and Chemical Properties Analysis
The physical and chemical properties of nucleoside analogs, such as solubility, stability, and reactivity, are essential for their practical application. The stability of DNA duplexes, three-way junctions, and triplexes when modified nucleosides are inserted is an important consideration . The use of a modified cytidine with a pyrenylmethyl group, as described in paper , shows that such modifications can enhance the stability of nucleic acid structures, which is a desirable property for therapeutic and research applications.
Applications De Recherche Scientifique
Pharmacology and Clinical Development
5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine is a compound with a structure resembling naturally occurring tryptamines, and its analogs have been utilized in various research settings. For instance, studies have shown that 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a serotonergic agonist with the highest affinity for 5-HT1A receptors. It has been evaluated in animal models, though clinical studies in humans are scarce. Epidemiological studies suggest that, like other psychedelics, it induces profound alterations in consciousness, potentially having beneficial long-term effects on mental health and well-being. This has led to suggestions that further clinical exploration is warranted, especially due to its short duration of action and relative lack of visual effects compared to other psychedelics (Ermakova et al., 2021).
Anticancer Properties
The structural similarity of 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine to nucleoside analogs has led to research in the field of cancer treatment. For example, 5-Azacytidine is a nucleoside analog that acts as a DNA methyltransferase (DNMT) inhibitor, showing in vitro and in vivo demethylating effects. It has been approved by the FDA for treating myelodysplastic syndromes (MDS) and has been explored for its role in treating acute myeloid leukemia (AML) and in stem cell transplant fields. The drug has shown survival benefits in certain cancer types and is increasingly used in place of standard intensive chemotherapy for 'unfit' elderly patients with AML (El Fakih et al., 2015). Another example is RX-3117, a novel specific antimetabolite for selective cancer treatment, with excellent activity against various cancer cell lines and xenografts. It is activated selectively by uridine-cytidine kinase 2 (UCK2), expressed only in tumors, and has a dual mechanism of action: DNA damage and inhibition of DNA methyltransferase 1 (DNMT1). Due to its tumor-selective activation and novel mechanism of action, it has the potential to replace gemcitabine in the treatment of a spectrum of cancer types (Balboni et al., 2019).
Neuropharmacology and Potential Therapeutic Uses
Compounds structurally similar to 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine have been studied for their neuropharmacological properties and potential therapeutic uses. For instance, research indicates that N,N-dimethyltryptamine (DMT) plays important roles in various processes in the central and peripheral nervous system and may act as a neurotransmitter. DMT has limited neurotoxicity and other adverse effects except for intense cardiovascular effects when administered intravenously in large doses. Its role in nervous system signaling suggests that it may be a useful experimental tool in exploring how the brain works and could also be a useful clinical tool for the treatment of anxiety and psychosis (Carbonaro & Gatch, 2016).
Epigenetic Mechanisms and Therapeutic Targets
The structural analogs of 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine have been extensively researched for their role in epigenetic mechanisms and as therapeutic targets. DNA methyltransferases (DNMTs), which are inhibited by these analogs, are crucial for gene expression and numerous biological processes. DNMT inhibitors have shown the ability to restore suppressor gene expression and exert antitumor effects in laboratory models and have demonstrated antileukemic activity in clinical trials. However, their definitive clinical role might require combination therapy, and phase III studies are needed to establish their efficacy (Goffin & Eisenhauer, 2002).
Orientations Futures
Given its extraordinary efficacy in the research of RNA viruses, 5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine holds immense potential for the research and development of treatments for HCV and various other viral afflictions . Its distinctive antiviral properties make it a promising candidate for future pharmaceutical research .
Propriétés
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H49N3O8Si/c1-42(2,3)55(6,7)54-38-37(47)35(53-40(38)46-27-26-36(45-41(46)49)44-39(48)29-14-10-8-11-15-29)28-52-43(30-16-12-9-13-17-30,31-18-22-33(50-4)23-19-31)32-20-24-34(51-5)25-21-32/h8-27,35,37-38,40,47H,28H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXWVTIMEGOVNF-PKGPUZNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H49N3O8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452400 | |
| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
763.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine | |
CAS RN |
81256-87-3 | |
| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



